molecular formula C16H14ClNO2 B2605574 N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide CAS No. 2094881-59-9

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide

Cat. No.: B2605574
CAS No.: 2094881-59-9
M. Wt: 287.74
InChI Key: NKXDFFFHTIWURF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide typically involves the reaction of 2-benzoyl-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-benzoyl-5-methylaniline+chloroacetyl chlorideThis compound\text{2-benzoyl-5-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-benzoyl-5-methylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Formation of N-(2-benzoyl-5-methylphenyl)-2-substituted acetamides.

    Oxidation: Formation of oxidized derivatives of the benzoyl group.

    Reduction: Formation of reduced derivatives of the benzoyl group.

    Hydrolysis: Formation of 2-benzoyl-5-methylaniline and chloroacetic acid.

Scientific Research Applications

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-5-methylphenyl)-2-methyl-benzamide
  • N-(2-benzoyl-5-methylphenyl)-1-naphthamide
  • N-(2-benzoyl-5-methylphenyl)-3-nitrobenzamide

Uniqueness

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11-7-8-13(14(9-11)18-15(19)10-17)16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXDFFFHTIWURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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